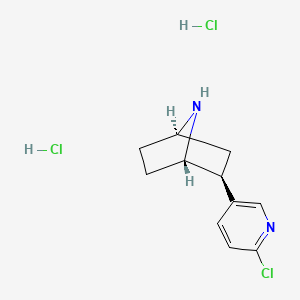

(+/-)-Epibatidine dihydrochloride

Description

Properties

IUPAC Name |

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8-,9+,10+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNWUINALNROG-YDMPKLSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162885-01-0 | |

| Record name | (+/-) Epibatidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigmatic Agonist: A Technical Guide to the Mechanism of Action of (+/-)-Epibatidine Dihydrochloride on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Epibatidine dihydrochloride (B599025), a potent alkaloid originally isolated from the skin of the poison dart frog Epipedobates tricolor, has garnered significant attention within the scientific community for its powerful analgesic properties, which are orders of magnitude greater than morphine.[1][2][3] Its mechanism of action, primarily as a high-affinity agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), has made it a critical pharmacological tool for elucidating the physiological and pathological roles of these diverse ion channels.[1][3] This technical guide provides an in-depth exploration of the molecular interactions, functional consequences, and experimental methodologies used to characterize the effects of (+/-)-epibatidine on nAChRs. We present a comprehensive summary of its binding affinities and functional potencies across various nAChR subtypes, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: A Potent Nicotinic Agonist

(+/-)-Epibatidine exerts its physiological effects by binding to and activating nAChRs, which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[2] As a potent, non-selective agonist, epibatidine (B1211577) demonstrates high affinity for a broad range of nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is abundantly expressed in the brain.[2][4]

Upon binding to the receptor, epibatidine stabilizes the open conformation of the ion channel, leading to a rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺).[5] This influx results in the depolarization of the neuronal membrane, triggering the generation of action potentials and subsequent release of various neurotransmitters, including dopamine (B1211576) and norepinephrine.[6] The agonistic effects of epibatidine are often followed by a period of receptor desensitization, a state in which the receptor is unresponsive to further stimulation despite the continued presence of the agonist.[7]

Quantitative Pharmacology of (+/-)-Epibatidine

The interaction of (+/-)-epibatidine with nAChRs has been extensively quantified through radioligand binding assays and functional studies. The following tables summarize key quantitative data, providing a comparative overview of its affinity and potency at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of (+/-)-Epibatidine for Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Preparation | Radioligand | Ki (nM) | Reference(s) |

| Human | ||||

| α3β2 | SH-SY5Y cells | [3H]Epibatidine | 0.0006 | [4] |

| α3β4 | HEK293 cells | [3H]Epibatidine | 0.117 | [8] |

| α4β2 | Rat brain membranes | [3H]Nicotine | 0.045 | [9] |

| α4β2 | HEK293 cells | [3H]Epibatidine | 0.025 | [8] |

| α7 | SH-SY5Y cells | [3H]Epibatidine | 20 | [2] |

| Rat | ||||

| α4β2 | Brain preparations | [3H]Cytisine | 0.043 | [10] |

| Chicken | ||||

| α3β2 | Immunoisolated | [3H]Epibatidine | 0.003 | [4] |

| α3β4 | Immunoisolated | [3H]Epibatidine | 0.002 | [4] |

| α4β2 | Immunoisolated | [3H]Epibatidine | 0.001 | [4] |

| α7 | Immunoisolated | [3H]Epibatidine | 600 | [4] |

| α8 | Immunoisolated | [3H]Epibatidine | 0.002 | [4] |

| Torpedo | ||||

| Muscle-type (α1β1γδ) | Electric organ | [3H]Epibatidine | ~5000 | [4] |

Table 2: Functional Potency (EC50) and Efficacy of (+/-)-Epibatidine at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | System | Response Measured | EC50 (nM) | Efficacy | Reference(s) |

| Human | |||||

| α3β2 | Xenopus oocytes | Current induction | - | Full agonist | [4] |

| α3β4 | Xenopus oocytes | Current induction | - | Full agonist | [4] |

| α7 | Xenopus oocytes | Current induction | - | Full agonist | [4] |

| Muscle-type | TE671 cells | Sodium influx | - | Less potent agonist | [9] |

| Chicken | |||||

| α3β2 | Xenopus oocytes | Current induction | - | Full agonist | [4] |

| α3β4 | Xenopus oocytes | Current induction | - | Full agonist | [4] |

| α4β2 | Xenopus oocytes | Current induction | - | Full agonist | [4] |

| α7 | Xenopus oocytes | Current induction | 2000 | Full agonist | [4] |

| α8 | Xenopus oocytes | Current induction | 1 | Full agonist | [4] |

| Rat | |||||

| Ganglionic-type | PC-12 cells | Sodium influx | 72 ((+)-enantiomer) | Potent agonist | [9] |

| Ganglionic-type | PC-12 cells | Sodium influx | 111 ((-)-enantiomer) | Potent agonist | [9] |

| Torpedo | |||||

| Muscle-type | Xenopus oocytes | Current induction | 1600 | Lower affinity | [4] |

Experimental Protocols

Radioligand Binding Assay: [³H]-(+/-)-Epibatidine Competition Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype using [³H]-(+/-)-epibatidine as the radioligand.

Materials:

-

Membrane Preparation: Homogenized tissue or cultured cells expressing the nAChR subtype of interest.

-

Radioligand: [³H]-(+/-)-Epibatidine (Specific Activity: 30-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Competitor (for non-specific binding): A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).

-

Test Compound: Serial dilutions of the compound of interest.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[11]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

-

Reagent Addition:

-

To the total binding wells, add 50 µL of assay buffer.

-

To the non-specific binding wells, add 50 µL of the unlabeled competitor.

-

To the test compound wells, add 50 µL of the corresponding serial dilution.

-

Add 50 µL of [³H]-(+/-)-epibatidine (at a final concentration near its Kd) to all wells.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 50-150 µg of protein) to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each condition by subtracting the average non-specific binding counts from the average total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol outlines a method to measure the functional effects of (+/-)-epibatidine on nAChRs expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Pipette Solution: 3 M KCl.

-

(+/-)-Epibatidine dihydrochloride stock solution and serial dilutions in ND96.

-

Two-electrode voltage clamp amplifier.

-

Micromanipulators.

-

Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

-

Perfusion system.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with the cRNA encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording Setup:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Using micromanipulators, impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Application of Epibatidine:

-

Establish a stable baseline current in the recording solution.

-

Apply increasing concentrations of (+/-)-epibatidine to the oocyte via the perfusion system for a set duration (e.g., 10-30 seconds).

-

Wash the oocyte with ND96 solution between applications to allow for recovery.

-

-

Data Acquisition and Analysis:

-

Record the inward currents elicited by each concentration of epibatidine.

-

Measure the peak current amplitude for each concentration.

-

Plot the normalized current response against the logarithm of the epibatidine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of epibatidine that elicits a half-maximal response) and the maximal response (Imax).

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway activated by epibatidine and a typical experimental workflow for its characterization.

Caption: Epibatidine binding to nAChRs triggers ion influx and neuronal signaling.

Caption: Workflow for characterizing epibatidine's interaction with nAChRs.

Conclusion

This compound remains an invaluable tool in neuroscience and pharmacology. Its high affinity and potent agonist activity at a wide range of nAChR subtypes have enabled detailed characterization of these receptors and their roles in health and disease. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique properties of epibatidine in their investigations. A thorough understanding of its mechanism of action is crucial for the continued exploration of nAChRs as therapeutic targets for a variety of neurological and psychiatric disorders. However, the high toxicity of epibatidine limits its direct therapeutic applications, underscoring the importance of developing subtype-selective analogs with improved safety profiles.[2][3]

References

- 1. Epibatidine: impact on nicotinic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Dual Nature of (+/-)-Epibatidine Dihydrochloride: A Potent Non-Opioid Analgesic with a Narrow Therapeutic Window

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+/-)-Epibatidine, a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, has garnered significant scientific interest for its profound analgesic properties, reported to be up to 200 times more potent than morphine.[1][2] Its mechanism of action, fundamentally distinct from opioids, positions it as a compelling subject in the quest for novel pain therapeutics. This technical guide provides a comprehensive overview of (+/-)-Epibatidine dihydrochloride's role as a non-opioid analgesic, detailing its mechanism of action, receptor binding affinities, signaling pathways, and established experimental protocols. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The management of severe and chronic pain remains a significant challenge in modern medicine, with opioid analgesics, the current standard of care, presenting a host of well-documented adverse effects, including respiratory depression, tolerance, and addiction. This has fueled the search for alternative analgesics with novel mechanisms of action. Epibatidine (B1211577) emerged as a promising candidate due to its remarkable analgesic efficacy mediated through a non-opioid pathway.[3] However, its clinical development has been impeded by a narrow therapeutic index, with toxicity observed at doses close to the analgesic range.[4][5] Despite this limitation, epibatidine remains an invaluable research tool for elucidating the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in pain modulation and for the development of safer, more selective nicotinic agonists.

Mechanism of Action: A Non-Opioid Pathway

The analgesic effects of epibatidine are primarily mediated by its potent agonism at neuronal nicotinic acetylcholine receptors (nAChRs).[4][6] This is in stark contrast to opioids, which exert their effects through opioid receptors. The non-opioid mechanism of epibatidine is unequivocally demonstrated by the fact that its analgesic action is not reversed by the opioid antagonist naloxone.[3][4] Conversely, the effects of epibatidine are effectively blocked by nAChR antagonists such as mecamylamine.[2][3]

Epibatidine exhibits a high affinity for various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is widely expressed in the central nervous system and is believed to be the primary mediator of its analgesic effects.[1][2][6] The binding of epibatidine to these ligand-gated ion channels induces a conformational change, leading to the influx of cations, predominantly Na+ and Ca2+.[1] This influx results in neuronal depolarization and the subsequent release of various neurotransmitters, including norepinephrine (B1679862) and dopamine, which are implicated in descending inhibitory pain pathways that suppress pain signals at the spinal level.[1][2][3]

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data related to the analgesic potency and receptor binding affinity of (+/-)-Epibatidine dihydrochloride (B599025).

Table 1: In Vivo Analgesic Potency of Epibatidine

| Parameter | Value | Species | Test Model | Route of Administration | Reference(s) |

| Analgesic Potency vs. Morphine | ~200 times more potent | Mouse | Hot-Plate Test | Intraperitoneal (i.p.) | [1][2] |

| Analgesic Dose Range | 0.3 - 10 µg/kg | Mouse/Rat | Not Specified | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | [1] |

| ED50 (Hot-Plate Test) | ~1.5 µg/kg | Mouse | Hot-Plate Test | Intraperitoneal (i.p.) | [1] |

| ED50 (Hot-Plate Test) | 0.005 - 0.01 mg/kg | Rat | Hot-Plate Test | Subcutaneous (s.c.) | [5] |

| Median Lethal Dose (LD50) | 1.46 - 13.98 µg/kg | Rodents | Not Specified | Not Specified | [1] |

Table 2: Receptor Binding Affinity (Ki values) of Epibatidine

| Receptor Target | Binding Affinity (Ki) | Ligand/Assay | Reference(s) |

| Neuronal nAChRs | 0.045 - 0.058 nM | [³H]nicotine binding | [2] |

| α4β2 nAChR | ~40 pM | Not Specified | [2] |

| α4β2 nAChR | 70 pM | Not Specified | [5] |

| α7 nAChR | ~20 nM | Not Specified | [2] |

| α1β1δγ (muscle type) | 2700 pM | Not Specified | [5] |

| Opioid receptors | Little to no activity | Not Specified | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in epibatidine's action and its experimental evaluation, the following diagrams have been generated using the DOT language.

Signaling Pathway of Epibatidine-Induced Analgesia

The diagram below illustrates the proposed signaling cascade initiated by epibatidine binding to nAChRs, leading to an analgesic effect.

Caption: Signaling pathway of epibatidine-induced analgesia.

Experimental Workflow for Assessing Analgesia

This diagram outlines a typical experimental workflow for evaluating the analgesic properties of a test compound like epibatidine in preclinical models.

Caption: Standard workflow for preclinical evaluation of analgesics.

Workflow for Validating the Non-Opioid Mechanism

The following diagram details the experimental logic used to confirm that epibatidine's analgesic effects are not mediated by opioid receptors.

Caption: Workflow for validating the non-opioid mechanism of epibatidine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's analgesic properties.

Hot-Plate Test

Objective: To assess the analgesic efficacy of a compound by measuring the latency of a thermal pain response, primarily reflecting supraspinal analgesic mechanisms.[2][5]

Apparatus:

-

Commercially available hot-plate apparatus with a precisely controlled temperature surface.[1][5]

-

A transparent restraining cylinder to confine the animal to the heated surface.[1][5]

Protocol:

-

Acclimation: Acclimate the animals (typically mice or rats) to the experimental room for at least 30-60 minutes before testing.[5] On several occasions prior to the experiment, place the animal on the unheated plate to acclimate it to the apparatus.[1]

-

Baseline Latency: Set the hot-plate temperature to a constant, noxious level (typically 52-55°C).[1] Place the animal on the hot plate and immediately start a timer.[1] Record the latency (in seconds) for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping.[1][4]

-

Cut-off Time: A pre-determined cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[4][7] If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[5]

-

Drug Administration: Administer epibatidine or a vehicle control (e.g., 0.9% saline) via the desired route (e.g., intraperitoneal or subcutaneous injection).[1][4]

-

Post-treatment Latency: At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as in the baseline measurement.[1][7]

-

Data Analysis: An increase in response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.[1][7]

Tail-Flick Test

Objective: To evaluate thermal pain sensitivity, primarily mediated at the spinal level, by measuring the latency for an animal to withdraw its tail from a radiant heat source.[8]

Apparatus:

-

A tail-flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the animal's tail.[4][8]

-

Animal restrainers.[4]

Protocol:

-

Acclimation: Acclimate the animals to the testing environment and restrainers to minimize stress.[6]

-

Baseline Latency: Gently place the animal in a restrainer, allowing its tail to be exposed.[4] Position the middle third of the tail over the radiant heat source.[4] Activate the heat source, which starts a timer.[4] The timer stops automatically when the animal flicks its tail.[6] Record this baseline latency.

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established.[6][8]

-

Drug Administration: Prepare fresh solutions of epibatidine in sterile saline on the day of the experiment and administer via the desired route.[6]

-

Post-treatment Latency: At predetermined time points post-injection, repeat the tail-flick measurement.[4]

-

Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.[5]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of epibatidine for specific nAChR subtypes and to quantify receptor density (Bmax).[9]

Materials:

-

Tissue homogenate or cell membrane preparation expressing nAChRs.[9]

-

[³H]Epibatidine or another suitable radioligand (e.g., [³H]nicotine, [³H]cytisine).[2][10]

-

Unlabeled epibatidine or another high-affinity ligand to determine non-specific binding.[9]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[9]

-

Glass fiber filters.[9]

-

Scintillation counter.[9]

Protocol:

-

Membrane Preparation: Homogenize the tissue (e.g., rat brain cortex) in ice-cold binding buffer.[9] Perform differential centrifugation to isolate the membrane fraction.[9] Resuspend the final membrane pellet in binding buffer to a specific protein concentration.[9]

-

Assay Setup: In triplicate, set up tubes for total binding, non-specific binding, and competition binding.

-

Total Binding: Contains membrane preparation and varying concentrations of the radioligand.[9]

-

Non-specific Binding: Contains the same components as total binding plus a high concentration of an unlabeled ligand to saturate specific binding sites.[9]

-

Competition Binding: Contains membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (epibatidine).

-

-

Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 2-4 hours at room temperature).[9]

-

Termination: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[11]

-

Washing: Rapidly wash the filters with ice-cold buffer to remove unbound radioligand.[11]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[9]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the IC50, from which the Ki value can be calculated.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To functionally characterize the interaction of epibatidine with specific nAChR subtypes expressed in a heterologous system (e.g., Xenopus laevis oocytes).

Materials:

-

Xenopus laevis oocytes.[9]

-

cRNA encoding the desired nAChR subunits.[9]

-

Two-electrode voltage-clamp (TEVC) setup.[9]

-

Recording solution (e.g., ND96).[9]

-

Epibatidine stock solution.[9]

Protocol:

-

Oocyte Preparation and Injection: Surgically remove and defolliculate oocytes from a female Xenopus laevis frog.[9] Inject each oocyte with cRNA for the desired nAChR subunits.[9] Incubate the injected oocytes for 2-7 days to allow for receptor expression.[9]

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution.[12] Impale the oocyte with two electrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.[12] Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[12]

-

Drug Application: Apply different concentrations of epibatidine to the oocyte via the perfusion system.[9]

-

Data Acquisition: Record the inward current elicited by epibatidine at the holding potential.[9] To generate a dose-response curve, apply a range of epibatidine concentrations and measure the peak current response at each concentration.[9]

-

Data Analysis: Plot the dose-response curve and fit it with an appropriate equation (e.g., the Hill equation) to determine the EC50 and Hill coefficient.

Conclusion and Future Directions

This compound stands as a testament to the potential of nicotinic acetylcholine receptors as targets for potent analgesia. Its non-opioid mechanism of action continues to make it a valuable pharmacological tool for dissecting the complexities of pain signaling. While its inherent toxicity precludes direct clinical application, the wealth of data gathered from its study provides a critical foundation for the rational design of novel, safer, and more selective nAChR agonists. The detailed protocols and summarized data within this guide are intended to support and facilitate further research in this promising area of drug discovery, with the ultimate goal of developing a new generation of non-opioid analgesics to address the unmet needs of patients suffering from chronic pain.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Nicotinic Acetylcholine Receptor Landscape: A Technical Guide to the Binding Affinity of (+/-)-Epibatidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of (+/-)-epibatidine dihydrochloride (B599025), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, across various nAChR subtypes. Epibatidine's high affinity and broad-spectrum activity have made it an invaluable pharmacological tool for characterizing nAChR subtypes and a lead compound in the development of novel therapeutics. This document provides a comprehensive overview of its binding characteristics, detailed experimental protocols for assessing ligand-receptor interactions, and a visual representation of the associated signaling pathways.

Quantitative Binding Affinity of (+/-)-Epibatidine Dihydrochloride

The binding affinity of this compound for nAChR subtypes is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays, and its half-maximal effective concentration (EC50) in functional assays. These values provide a measure of the ligand's potency and selectivity. The following tables summarize the quantitative data for epibatidine's interaction with various human and other species' nAChR subtypes.

Table 1: Inhibition Constants (Ki) of Epibatidine (B1211577) for nAChR Subtypes

| nAChR Subtype | Species | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| α4β2 | Human | 0.04 | [3H]Epibatidine | - | [1] |

| α4β2 | Rat | 0.16 | [3H]Cytisine | Brain | [2] |

| α3β4 | Rat | 0.38 | [3H]Epibatidine | Brain Homogenates | [2] |

| α7 | Human | 20 | [3H]Epibatidine | - | [1] |

| α3 (human) | - | 0.0006 | - | - | [3] |

| Muscle-type | Torpedo | ~5000 | - | Electric Organ | [3] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Epibatidine for nAChR Subtypes

| nAChR Subtype | Species | IC50 (nM) | Radioligand | Tissue/Cell Line | Reference |

| Muscle-type | Torpedo | 470 | [3H]-(±)-epibatidine | nAChR enriched membranes | [4] |

Table 3: Half-Maximal Effective Concentrations (EC50) of Epibatidine for nAChR Subtypes

| nAChR Subtype | Species | EC50 (nM) | Assay Type | Expression System | Reference |

| α3β4 | Human | 700 | Electrophysiology | IMR32 cells | [2] |

| α8 | Chicken | 1 | Electrophysiology | Xenopus oocytes | [3] |

| α7 | Chicken | 2000 | Electrophysiology | Xenopus oocytes | [3] |

| Muscle-type | Torpedo | 1600 | Electrophysiology | - | [3] |

| Muscle-type | Human | 16000 | Electrophysiology | - | [3] |

Experimental Protocols

The characterization of epibatidine's binding affinity relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for the key assays cited in this guide.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. In a competition binding assay, unlabeled epibatidine competes with a radiolabeled ligand for binding to nAChRs.

Objective: To determine the Ki of (+/-)-epibatidine for a specific nAChR subtype.

Materials:

-

Membrane Preparation: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from tissues known to be rich in the target receptor (e.g., rat brain cortex)[5].

-

Radioligand: A high-affinity radiolabeled nAChR ligand, such as [3H]epibatidine[5].

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding[5].

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂[5].

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding[5].

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold binding buffer[5].

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris[5].

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes[5].

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation[5].

-

Resuspend the final pellet in binding buffer to a specific protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation, radioligand, and binding buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM nicotine)[5].

-

Competition: Membrane preparation, radioligand, and varying concentrations of (+/-)-epibatidine.

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes)[5].

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the epibatidine concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is a powerful technique for studying the functional properties of ion channels, including nAChRs, expressed in Xenopus oocytes. It allows for the measurement of ion currents across the oocyte membrane in response to agonist application.

Objective: To determine the EC50 of (+/-)-epibatidine for a specific nAChR subtype.

Materials:

-

Xenopus laevis oocytes: Stage V-VI oocytes.

-

cRNA: In vitro transcribed RNA encoding the desired nAChR subunits.

-

Injection System: Microinjector and pulled glass capillaries.

-

TEVC Setup: Amplifier, headstage with two microelectrode holders, perfusion system, and recording chamber.

-

Microelectrodes: Pulled glass capillaries filled with 3 M KCl.

-

Recording Solution: e.g., ND96 (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Agonist Solutions: Serial dilutions of (+/-)-epibatidine in recording solution.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from an anesthetized female Xenopus laevis.

-

Treat oocytes with collagenase to remove the follicular layer.

-

Inject each oocyte with cRNA encoding the nAChR subunits of interest.

-

Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression[5].

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection)[5].

-

Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -70 mV[5].

-

Establish a stable baseline current.

-

-

Agonist Application:

-

Perfuse the oocyte with increasing concentrations of (+/-)-epibatidine.

-

Record the inward current elicited by each concentration of the agonist.

-

Wash the oocyte with recording solution between applications to allow for recovery.

-

Data Analysis:

-

Measure Peak Current: For each epibatidine concentration, measure the peak amplitude of the inward current.

-

Generate Dose-Response Curve: Plot the normalized peak current as a function of the logarithm of the epibatidine concentration.

-

Determine EC50: Fit the data to the Hill equation using non-linear regression to determine the EC50 value and the Hill coefficient.

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Calcium Imaging Functional Assay

Calcium imaging is a high-throughput method to assess the functional activity of nAChRs by measuring changes in intracellular calcium concentration upon agonist stimulation.

Objective: To determine the EC50 of (+/-)-epibatidine for a specific nAChR subtype expressed in a cell line.

Materials:

-

Cell Line: A cell line (e.g., SH-SY5Y, HEK293) endogenously or transiently expressing the nAChR subtype of interest.

-

Cell Culture Reagents: Growth medium, fetal bovine serum, antibiotics.

-

Fluorescent Calcium Indicator: e.g., Fluo-4 AM, Fura-2 AM, or a FLIPR Calcium Assay Kit[3][6].

-

Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist Solutions: Serial dilutions of (+/-)-epibatidine in assay buffer.

-

Fluorescence Plate Reader or Microscope: Capable of kinetic reading of fluorescence changes.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight[6].

-

-

Dye Loading:

-

Prepare the calcium indicator loading buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye loading buffer to each well[6].

-

Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells and be cleaved to its active form[6].

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading for a short period.

-

Use the instrument's injection system to add the different concentrations of (+/-)-epibatidine to the wells.

-

Immediately begin recording the change in fluorescence over time to capture the calcium transient.

-

Data Analysis:

-

Quantify Response: For each well, calculate the change in fluorescence (ΔF) from baseline or the peak fluorescence intensity.

-

Generate Dose-Response Curve: Plot the normalized fluorescence response against the logarithm of the epibatidine concentration.

-

Determine EC50: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

References

- 1. protocols.io [protocols.io]

- 2. Intracellular Ca2+ signals evoked by stimulation of nicotinic acetylcholine receptors in SH-SY5Y cells: contribution of voltage-operated Ca2+ channels and Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. moleculardevices.com [moleculardevices.com]

A Technical Guide to the Historical Context of (±)-Epibatidine Dihydrochloride in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, has carved a significant niche in the annals of neuropharmacology. Its discovery unveiled a powerful non-opioid analgesic pathway, acting through nicotinic acetylcholine (B1216132) receptors (nAChRs) with exceptionally high affinity. This technical guide provides an in-depth exploration of the historical context, discovery, mechanism of action, and pivotal experimental findings related to (±)-epibatidine dihydrochloride (B599025). It serves as a comprehensive resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing the scientific journey and molecular interactions of this remarkable compound. Despite its therapeutic potential being hampered by a narrow therapeutic window and significant toxicity, epibatidine (B1211577) remains a crucial pharmacological tool for probing the structure and function of nAChRs and continues to inspire the development of novel, safer analgesics and therapies for nicotinic channel-related disorders.

Historical Milestones: From Poison Dart to Potent Probe

The story of epibatidine's emergence as a key neuropharmacological agent is one of persistence and serendipity. Initially observed in 1974 by John W. Daly, the full significance of this compound was not realized for nearly two decades.

-

1974: John W. Daly, during a screening of amphibian skin extracts, first observed the potent analgesic effects of a substance from the frog Epipedobates anthonyi (later reclassified as Epipedobates tricolor). The effects in mice were opioid-like but were not blocked by opioid antagonists, suggesting a novel mechanism of action.[1][2]

-

1992: After years of painstaking work to isolate sufficient quantities of the natural product, the chemical structure of epibatidine was finally elucidated using nuclear magnetic resonance (NMR) spectroscopy.[1][2] This structural information was a critical breakthrough, revealing a novel chlorinated pyridyl-azabicyclo[2.2.1]heptane skeleton.

-

1993: The scarcity of the natural compound and the intense interest in its pharmacological properties spurred rapid efforts in synthetic chemistry. The first total synthesis of (±)-epibatidine was successfully reported, making the compound accessible for broader research.[1]

-

Post-1993: The availability of synthetic epibatidine led to an explosion of research into its pharmacology. Studies confirmed its potent agonism at various neuronal nicotinic acetylcholine receptor subtypes and its remarkable analgesic potency, estimated to be 200-400 times that of morphine.[3][4] However, these studies also highlighted its high toxicity, which has prevented its direct clinical use.[4][5][6] This toxicity prompted the synthesis and evaluation of numerous epibatidine analogs in an effort to separate the analgesic effects from the adverse effects.[4][7][8][9]

Mechanism of Action: A High-Affinity Nicotinic Agonist

Epibatidine exerts its profound physiological effects primarily by acting as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1][10][11]

Upon binding to the nAChR, epibatidine stabilizes the open conformation of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This influx causes membrane depolarization, which in turn can trigger an action potential and subsequent neurotransmitter release. The analgesic properties of epibatidine are largely attributed to its potent activation of α4β2 and α3β4 nAChR subtypes in the central and peripheral nervous systems.[1] However, its activity is not limited to these subtypes, and its interaction with a wide range of nAChRs contributes to its complex pharmacological profile, including its dose-limiting toxicity.[4][12] The activation of nAChRs by epibatidine has been shown to stimulate the release of various neurotransmitters, including dopamine (B1211576) and norepinephrine.[13][14]

Quantitative Pharmacological Data

Epibatidine is characterized by its exceptionally high affinity for various nAChR subtypes, often orders of magnitude greater than that of acetylcholine or nicotine (B1678760).[10] The following tables summarize key binding affinity and functional potency data from the literature.

Table 1: Binding Affinities of Epibatidine at Various nAChR Subtypes

| Receptor Subtype | Ligand | Preparation | Ki / IC50 | Reference |

| Neuronal (general) | [³H]nicotine | Rat whole-brain membranes | IC₅₀ = 0.1 nM ((+)-isomer) | [15] |

| Neuronal (general) | [³H]nicotine | Rat whole-brain membranes | IC₅₀ = 0.2 nM ((-)-isomer) | [15] |

| Neuronal (general) | [³H]cytisine | Rat brain preparations | IC₅₀ = 70 pM, Ki = 43 pM | [11][16] |

| Human α3β2 | (±)-Epibatidine | Expressed in Xenopus oocytes | KI = 0.6 pM | [10] |

| Human α3β4 | (±)-Epibatidine | Expressed in Xenopus oocytes | KI ~ pM range | [10] |

| Chicken α4β2 | (±)-Epibatidine | Immunoisolated from brain | KI ~ pM-nM range | [10] |

| Chicken α7 | (±)-Epibatidine | Immunoisolated from retina | KI = 0.6 µM | [10] |

| Torpedo muscle-type | (±)-Epibatidine | Torpedo electric organ | KI ≈ 5 µM | [10] |

| Muscarinic (general) | [³H]N-methylscopolamine | Rat cortical membranes | Kapp = 6.9 µM ((+)-isomer) | [15] |

| Muscarinic (general) | [³H]N-methylscopolamine | Rat cortical membranes | Kapp = 16.0 µM ((-)-isomer) | [15] |

Table 2: Functional Potency (EC₅₀) of Epibatidine at Various nAChR Subtypes

| Receptor Subtype | Preparation | EC₅₀ | Reference |

| Chicken α8 | Expressed in Xenopus oocytes | 1 nM | [10] |

| Chicken α7 | Expressed in Xenopus oocytes | 2 µM | [10] |

| Torpedo muscle-type | Expressed in Xenopus oocytes | 1.6 µM | [10] |

| Human muscle-type | Expressed in Xenopus oocytes | 16 µM | [10] |

Key Experimental Protocols

The characterization of epibatidine's pharmacology relied on a combination of in vitro and in vivo techniques. Below are outlines of the core methodologies employed in foundational studies.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity of epibatidine for nAChRs and other receptors.

-

Objective: To quantify the affinity of epibatidine for specific receptor sites by measuring its ability to displace a radiolabeled ligand.

-

General Protocol:

-

Tissue Preparation: Homogenization of brain tissue (e.g., rat cerebral cortex) or membranes from cells expressing specific nAChR subtypes.

-

Incubation: The membrane preparation is incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]nicotine, [³H]cytisine, or [³H]epibatidine) and varying concentrations of unlabeled epibatidine.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of epibatidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique allowed for the functional characterization of epibatidine's effect on specific nAChR subtypes.

-

Objective: To measure the ion currents evoked by epibatidine on nAChRs expressed in a controlled system.

-

General Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific nAChR subunits of interest.

-

Expression: The oocytes are incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: Epibatidine at various concentrations is applied to the oocyte via perfusion.

-

Data Acquisition: The inward current generated by the influx of cations through the activated nAChRs is recorded.

-

Data Analysis: Dose-response curves are constructed to determine the EC₅₀, the concentration of epibatidine that elicits a half-maximal response.

-

In Vivo Analgesia Assays (Mouse Hot-Plate Test)

Animal models were essential to demonstrate the potent analgesic effects of epibatidine.

-

Objective: To assess the antinociceptive (pain-relieving) properties of epibatidine in a living organism.

-

General Protocol:

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Drug Administration: Epibatidine or a vehicle control is administered to the mice, typically via subcutaneous (s.c.) injection.

-

Nociceptive Testing: At a predetermined time after injection, the mouse is placed on a surface maintained at a constant noxious temperature (e.g., 55°C).

-

Response Latency Measurement: The time taken for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded. An increase in this latency period indicates an analgesic effect.

-

Antagonism Studies: To confirm the mechanism of action, nicotinic antagonists like mecamylamine (B1216088) are co-administered to see if they block the analgesic effect of epibatidine.[10][15]

-

Conclusion and Future Perspectives

The journey of (+/-)-epibatidine dihydrochloride from a trace compound in frog skin to a cornerstone of nicotinic receptor research is a testament to the value of natural product discovery. Its exceptionally high potency and affinity for nAChRs established it as an invaluable molecular probe for studying the structure, function, and physiological roles of these receptors. While its severe toxicity precluded its development as a clinical analgesic, epibatidine's unique structure provided a critical pharmacophore for the rational design of a new generation of nAChR ligands. Research on epibatidine analogs, such as ABT-594 (tebanicline), has led to compounds with improved safety profiles and selectivity for specific nAChR subtypes, some of which have entered clinical trials for pain and other neurological disorders.[6][9] The historical and scientific legacy of epibatidine continues to influence the field of neuropharmacology, driving the ongoing quest for novel therapeutics that target the nicotinic acetylcholine receptor system.

References

- 1. Epibatidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. scilit.com [scilit.com]

- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mmsl.cz [mmsl.cz]

- 10. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Isolating a Potent Analgesic: A Technical Guide to the Extraction of (+/-)-Epibatidine Dihydrochloride from Epipedobates tricolor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodology for the isolation of (+/-)-epibatidine dihydrochloride (B599025), a potent non-opioid analgesic, from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This document provides a comprehensive overview of the extraction and purification process, quantitative data from representative studies, detailed experimental protocols, and a visualization of the compound's mechanism of action.

Data Presentation

The isolation of epibatidine (B1211577) from its natural source is a complex process often yielding minute quantities. The following table summarizes representative quantitative data from the literature to provide an estimate of the expected yield at various stages of the isolation process. It is important to note that the concentration of epibatidine can vary significantly between different frog populations.

| Stage of Isolation | Starting Material | Intermediate/Final Product | Representative Yield |

| Initial Extraction | Skin from ~750 frogs | Crude Alkaloid Mixture | ~60 mg |

| Purification | Crude Alkaloid Mixture | Purified Epibatidine | < 1 mg |

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature for the isolation and characterization of epibatidine.

Extraction of Crude Alkaloid Mixture

This initial step involves the extraction of alkaloids from the frog skin using an organic solvent.

-

Materials:

-

Skin from Epipedobates tricolor

-

Methanol (B129727) (MeOH)

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

The collected frog skins are minced and homogenized in methanol.

-

The mixture is subjected to sonication to ensure thorough extraction.

-

The suspension is centrifuged to pellet the solid tissue.

-

The methanolic supernatant containing the alkaloids is carefully decanted.

-

The extraction process (steps 1-4) is repeated multiple times to ensure complete recovery of the alkaloids.

-

The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

-

Acid-Base Partitioning for Alkaloid Enrichment

This liquid-liquid extraction technique separates the basic alkaloids from neutral and acidic impurities.

-

Materials:

-

Crude alkaloid mixture

-

0.1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

2 M Sodium hydroxide (B78521) (NaOH)

-

Separatory funnel

-

-

Procedure:

-

The crude alkaloid mixture is redissolved in a mixture of 0.1 M HCl and CH₂Cl₂.

-

The mixture is transferred to a separatory funnel and shaken vigorously. The layers are allowed to separate.

-

The acidic aqueous layer, containing the protonated alkaloids, is collected. The organic layer is discarded.

-

The aqueous layer is made basic (pH > 10) by the dropwise addition of 2 M NaOH.

-

The basified aqueous layer is then extracted multiple times with fresh portions of CH₂Cl₂.

-

The combined organic layers, now containing the free base alkaloids, are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield an enriched alkaloid fraction.

-

Chromatographic Purification

Final purification of epibatidine is achieved through a combination of column chromatography and high-performance liquid chromatography (HPLC).

-

Materials:

-

Enriched alkaloid fraction

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane)

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC-grade acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

-

Procedure:

-

The enriched alkaloid fraction is first subjected to column chromatography on silica gel to separate the major alkaloid classes.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or a preliminary HPLC run to identify those containing epibatidine.

-

The epibatidine-containing fractions are pooled and concentrated.

-

Final purification is achieved by reverse-phase HPLC. A common protocol involves a C18 column with a gradient elution of acetonitrile in water (both containing 0.1% TFA).

-

The elution is monitored by UV detection at a wavelength of approximately 260 nm.

-

The fraction corresponding to the epibatidine peak is collected, and the solvent is removed to yield the purified compound.

-

Conversion to Dihydrochloride Salt

For improved stability and handling, the purified epibatidine free base is converted to its dihydrochloride salt.

-

Materials:

-

Purified epibatidine

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or in a suitable solvent)

-

-

Procedure:

-

The purified epibatidine is dissolved in anhydrous diethyl ether.

-

Anhydrous hydrogen chloride is bubbled through the solution, or a solution of HCl in an anhydrous solvent is added dropwise.

-

The epibatidine dihydrochloride salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Structural Characterization

The identity and purity of the isolated epibatidine dihydrochloride are confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

-

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to confirm the molecular weight and structure of epibatidine.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded to identify the characteristic functional groups present in the molecule.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of epibatidine and its signaling pathway.

(+/-)-Epibatidine Dihydrochloride Enantiomers: A Technical Guide to Their Synthesis, Biological Activity, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epibatidine (B1211577), a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, has garnered significant attention in the scientific community for its powerful analgesic properties, which are mediated through nicotinic acetylcholine (B1216132) receptors (nAChRs). As a chiral molecule, epibatidine exists as two enantiomers, (+)- and (-)-epibatidine, which exhibit distinct biological activities. This technical guide provides an in-depth overview of the synthesis, enantiomeric separation, and comparative biological activities of (+/-)-epibatidine dihydrochloride (B599025) enantiomers. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Epibatidine is a potent nicotinic agonist with analgesic effects that are reportedly 200 times more potent than morphine.[1] Unlike opioids, its mechanism of action does not involve opioid receptors, making it a subject of intense research for the development of novel pain therapeutics with a reduced risk of addiction. The naturally occurring isomer is (+)-epibatidine.[2] However, both enantiomers have been synthesized and shown to possess significant, albeit slightly different, biological activities.[3] Understanding the distinct pharmacological profiles of each enantiomer is crucial for the development of selective nAChR ligands with improved therapeutic indices.

Synthesis and Enantiomeric Separation

The synthesis of racemic (±)-epibatidine has been achieved through various multi-step routes, often involving a Diels-Alder reaction to construct the 7-azabicyclo[2.2.1]heptane core.[4] One common approach involves the reaction of 6-chloropyridine-3-carboxaldehyde with a suitable diene, followed by a series of transformations to yield the final product.[4]

The separation of the racemic mixture into its constituent enantiomers is critical for evaluating their individual biological activities. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of Epibatidine Enantiomers

This protocol describes a method for the analytical separation of (+)- and (-)-epibatidine.

Materials:

-

Racemic (±)-epibatidine dihydrochloride

-

HPLC grade solvents (e.g., isopropanol (B130326), acetonitrile, water)

-

Phosphate (B84403) buffer

-

Chiral HPLC column: Chiral-AGP (α1-acid glycoprotein) column (e.g., 100 mm x 4.0 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier. A common mobile phase is 0.1 M sodium phosphate buffer (pH 4.5) with a small percentage of isopropanol (e.g., 2%).[5] The exact ratio should be optimized for the specific column and system.

-

System Equilibration: Equilibrate the Chiral-AGP column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5] The column temperature should be maintained at a constant value, typically ambient (e.g., 25°C).

-

Sample Preparation: Dissolve the racemic (±)-epibatidine dihydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection and Chromatography: Inject a small volume of the sample (e.g., 10 µL) onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 265 nm).

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification. The elution order may vary depending on the specific chiral stationary phase. For the Chiral-AGP column, the (-)-isomer has been reported to elute before the (+)-isomer.[2]

Biological Activity

Both (+)- and (-)-epibatidine are potent agonists at various nAChR subtypes, but they exhibit some differences in their binding affinities and functional potencies. These differences can translate to variations in their in vivo effects, including analgesia and toxicity.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

The binding affinities of the epibatidine enantiomers to different nAChR subtypes are typically determined through radioligand binding assays.

Data Presentation: nAChR Binding Affinities of Epibatidine Enantiomers

| nAChR Subtype | Radioligand | Tissue/Cell Line | (+)-Epibatidine Kᵢ (nM) | (-)-Epibatidine Kᵢ (nM) | Reference |

| Neuronal (general) | [³H]Nicotine | Rat brain membranes | 0.045 | 0.058 | [3] |

| α4β2 | [³H]Cytisine | Rat brain membranes | - | - | [6] |

| α3-containing | [³H]Epibatidine | Human SH-SY5Y cells | 0.23 | 0.16 | [7] |

| Muscle-type | [¹²⁵I]α-Bungarotoxin | Torpedo electroplax | ~5000 | ~5000 | [6][7] |

Note: The table summarizes representative data from the literature. Specific values may vary depending on the experimental conditions.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the Kᵢ of epibatidine enantiomers at nAChRs.

Materials:

-

Membrane preparations from a tissue or cell line expressing the nAChR subtype of interest (e.g., rat brain membranes, SH-SY5Y cell membranes).

-

Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).

-

Unlabeled epibatidine enantiomers ((+)- and (-)-epibatidine).

-

Non-specific binding control (e.g., a high concentration of nicotine (B1678760) or another suitable nAChR ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

Cell harvester.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.

-

Incubation: To each well, add the membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), a high concentration of the non-specific control, or varying concentrations of the unlabeled epibatidine enantiomer.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Functional Activity at nAChRs

The functional activity of epibatidine enantiomers as nAChR agonists is often assessed using ion flux assays, such as the ⁸⁶Rb⁺ efflux assay. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, including Na⁺, K⁺, and Ca²⁺. ⁸⁶Rb⁺ is used as a tracer for K⁺.

Data Presentation: Functional Potency of Epibatidine Enantiomers

| Assay | Cell Line/Tissue | Agonist | EC₅₀ | Reference |

| ⁸⁶Rb⁺ flux | IMR 32 cells | (±)-Epibatidine | 7 nM | [6] |

| Na⁺ influx | PC-12 cells | (+)-Epibatidine | 72 nM | [3] |

| Na⁺ influx | PC-12 cells | (-)-Epibatidine | 111 nM | [3] |

| Dopamine (B1211576) Release | Rat striatal slices | (±)-Epibatidine | ~10 nM | [1] |

Experimental Protocol: ⁸⁶Rb⁺ Efflux Assay

This protocol outlines the measurement of nAChR activation by epibatidine enantiomers using ⁸⁶Rb⁺ efflux from synaptosomes.

Materials:

-

Synaptosomal preparations from a relevant brain region (e.g., mouse thalamus).

-

⁸⁶RbCl (radioactive rubidium).

-

Loading buffer.

-

Superfusion buffer.

-

Epibatidine enantiomers.

-

Acetylcholine (for stimulation).

-

Scintillation counter and Cherenkov cell.

Procedure:

-

Loading with ⁸⁶Rb⁺: Incubate the synaptosomal suspension with ⁸⁶Rb⁺ in the loading buffer to allow for the uptake of the radioisotope.

-

Filtration and Washing: Filter the loaded synaptosomes onto a glass fiber filter disk and wash with buffer to remove extracellular ⁸⁶Rb⁺.

-

Superfusion: Place the filter in a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of ⁸⁶Rb⁺ efflux.

-

Agonist Application: Introduce the epibatidine enantiomer at various concentrations into the superfusion buffer.

-

Stimulation: After a period of incubation with the epibatidine enantiomer, stimulate the release of ⁸⁶Rb⁺ by applying a high concentration of acetylcholine.

-

Fraction Collection and Measurement: Collect the superfusate in fractions and measure the amount of ⁸⁶Rb⁺ in each fraction using a scintillation counter with a Cherenkov cell.

-

Data Analysis: Calculate the rate of ⁸⁶Rb⁺ efflux for each concentration of the epibatidine enantiomer. Plot the efflux rate against the agonist concentration and fit the data to a concentration-response curve to determine the EC₅₀ value.[8]

In Vivo Biological Effects

The potent activation of nAChRs by epibatidine enantiomers leads to a range of in vivo effects, most notably analgesia and toxicity.

Data Presentation: In Vivo Effects of Epibatidine Enantiomers in Mice

| Effect | Enantiomer | Route of Administration | ED₅₀ / LD₅₀ | Reference |

| Analgesia (Hot-Plate Test) | (+)-Epibatidine | Intraperitoneal | ~1.5 µg/kg | [3] |

| Analgesia (Hot-Plate Test) | (-)-Epibatidine | Intraperitoneal | ~3.0 µg/kg | [3] |

| Analgesia (Tail-Flick Test) | L-epibatidine | Subcutaneous | 6.1 µg/kg | [9] |

| Analgesia (Tail-Flick Test) | D-epibatidine | Subcutaneous | 6.6 µg/kg | [9] |

| Acute Toxicity | (±)-Epibatidine | Oral | LD₅₀: ~5.1 mg/kg | [9] |

Experimental Protocol: Hot-Plate Test for Analgesia

This protocol describes a common method for assessing the antinociceptive effects of epibatidine enantiomers in rodents.

Materials:

-

Hot-plate apparatus with a controlled temperature surface (e.g., 55 ± 0.5°C).

-

Transparent cylinder to confine the animal on the hot plate.

-

Test animals (e.g., mice).

-

Epibatidine enantiomers dissolved in a suitable vehicle (e.g., sterile saline).

-

Stopwatch.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment to reduce stress.

-

Baseline Latency: Place each animal individually on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue injury.

-

Drug Administration: Administer a specific dose of the epibatidine enantiomer or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the hot-plate test and record the response latency.

-

Data Analysis: An increase in the response latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be used to construct a dose-response curve and calculate the ED₅₀.[1][10]

Experimental Protocol: Acute Toxicity (LD₅₀) Determination

This protocol provides a general method for determining the median lethal dose (LD₅₀) of epibatidine enantiomers in mice.

Materials:

-

Test animals (e.g., mice of a specific strain, age, and sex).

-

Epibatidine enantiomers.

-

Vehicle for administration.

-

Appropriate dosing equipment (e.g., gavage needles for oral administration).

-

Observation cages.

Procedure:

-

Dose Range Finding: Conduct a preliminary study with a small number of animals to identify a range of doses that cause mortality.

-

Main Study: Assign animals to several dose groups, including a vehicle control group. Administer a single dose of the epibatidine enantiomer to each animal in the respective group.

-

Observation: Observe the animals systematically for a set period (e.g., 24 to 48 hours, with extended observation for up to 14 days) for signs of toxicity and mortality.[10]

-

Data Recording: Record the number of deaths in each dose group.

-

LD₅₀ Calculation: Use a statistical method, such as probit analysis or the Reed-Muench method, to calculate the LD₅₀ value from the mortality data.[11]

Signaling Pathways

The biological effects of epibatidine enantiomers are initiated by their binding to and activation of nAChRs. This leads to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. The resulting depolarization and increase in intracellular Ca²⁺ trigger a cascade of downstream signaling events.

Dopamine Release

A significant consequence of nAChR activation in the central nervous system is the release of neurotransmitters, including dopamine. This is particularly relevant in brain regions associated with reward and motor control, such as the striatum.

Experimental Protocol: Measurement of Dopamine Release using Fast-Scan Cyclic Voltammetry (FSCV)

This protocol describes the use of FSCV in brain slices to measure epibatidine-induced dopamine release with high temporal resolution.

Materials:

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.

-

Recording chamber for brain slices.

-

FSCV system, including a potentiostat, headstage, and data acquisition software.

-

Carbon-fiber microelectrode.

-

Bipolar stimulating electrode.

-

Epibatidine enantiomers.

Procedure:

-

Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) from a rodent brain. Allow the slices to recover in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Electrode Placement: Position the carbon-fiber microelectrode and the stimulating electrode in the desired subregion of the striatum.

-

Voltammetric Recordings: Apply a triangular voltage waveform to the carbon-fiber electrode to detect dopamine.

-

Evoked Dopamine Release: Electrically stimulate the slice to evoke dopamine release and establish a stable baseline response.

-

Epibatidine Application: Bath-apply a known concentration of the epibatidine enantiomer to the slice.

-

Data Acquisition and Analysis: Record the changes in dopamine release in response to electrical stimulation in the presence of epibatidine. The FSCV software will generate a color plot and a current vs. time trace, from which the amount of dopamine released and the rate of its reuptake can be quantified.[12][13]

Caption: Workflow for measuring dopamine release with FSCV.

Downstream Intracellular Signaling